Methyl 4-isopropyl-2-nitrobenzoate
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Overview
Description
Methyl 4-isopropyl-2-nitrobenzoate is an organic compound belonging to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) and an ester functional group (-COOCH3) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-isopropyl-2-nitrobenzoate typically involves a multi-step process:
Esterification: The resulting nitrobenzoic acid is then esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through recrystallization or distillation .
Types of Reactions:
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Reduction: Methyl 4-isopropyl-2-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-isopropyl-2-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-isopropyl-2-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the ester group can participate in hydrolysis reactions . These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Methyl 4-nitrobenzoate: Lacks the isopropyl group, making it less hydrophobic.
Ethyl 4-nitrobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 3-nitrobenzoate: Nitro group is positioned differently on the benzene ring, affecting its reactivity.
Uniqueness: Methyl 4-isopropyl-2-nitrobenzoate is unique due to the presence of the isopropyl group, which increases its hydrophobicity and may influence its interaction with biological membranes and proteins .
Properties
IUPAC Name |
methyl 2-nitro-4-propan-2-ylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-7(2)8-4-5-9(11(13)16-3)10(6-8)12(14)15/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPARYJCWZYFLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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